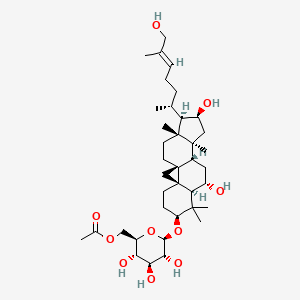

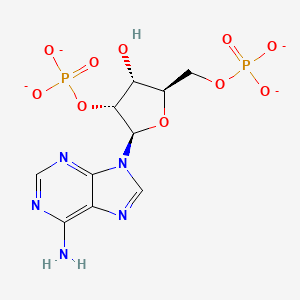

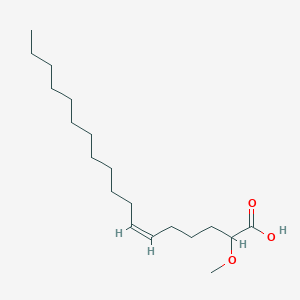

Spicatoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spicatoside A is a natural product found in Liriope muscari and Liriope spicata with data available.

科学的研究の応用

Laxative Effects : Spicatoside A has shown potential as a laxative, particularly in treating chronic constipation. In an ICR mice model with loperamide-induced constipation, spicatoside A improved stool parameters and positively influenced the histological structure and cholinergic regulation of the enteric nerve in the colon (Kim et al., 2019).

Antitumor Activity : It has demonstrated antitumor activities in colorectal cancer cells. Spicatoside A induced autophagy and apoptosis, and inhibited tumor growth in a mouse model, implicating its potential in cancer treatment (Kim et al., 2016).

Neurotrophic Effects : Research indicates that spicatoside A can induce neurite outgrowth, suggesting its potential in treating neurodegenerative conditions like Alzheimer's disease. It seems to activate pathways involved in the induction of neuritic processes (Hur et al., 2009).

Asthma Treatment : In studies on asthmatic mice, spicatoside A reduced allergic mediator production and inflammatory cell numbers in bronchoalveolar lavage fluids, suggesting it could be beneficial in treating asthma (Park et al., 2019).

Memory Consolidation : There is evidence that spicatoside A enhances memory consolidation in mice, potentially through increasing brain-derived neurotrophic factor levels in the hippocampal region. This suggests possible applications in improving cognitive functions (Kwon et al., 2014).

Anti-Inflammatory and Other Pharmacological Activities : Spicatoside A exhibits various pharmacological activities, including anti-inflammatory, anti-asthma, and anti-osteoclastogenesis effects. It modulates several signaling pathways, which could make it a potential candidate for treating various diseases (Ramalingam & Kim, 2016).

Mucin Production and Secretion : It can increase mucin production and secretion in airway epithelial cells, which is relevant for treating respiratory conditions (Park et al., 2014).

特性

製品名 |

Spicatoside A |

|---|---|

分子式 |

C44H70O17 |

分子量 |

871 g/mol |

IUPAC名 |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C44H70O17/c1-18-8-11-44(55-16-18)19(2)30-27(61-44)14-25-23-7-6-21-12-22(46)13-29(43(21,5)24(23)9-10-42(25,30)4)58-41-38(60-40-36(53)34(51)33(50)28(15-45)57-40)37(31(48)20(3)56-41)59-39-35(52)32(49)26(47)17-54-39/h6,18-20,22-41,45-53H,7-17H2,1-5H3/t18-,19-,20+,22+,23+,24-,25-,26+,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,43-,44+/m0/s1 |

InChIキー |

XTGHTMMHUVFPBQ-DXADMYJTSA-N |

異性体SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |

同義語 |

5-(1-(glucopyranosyloxymethyl)ethenyl)-2-methyl-2-cyclohexen-1-one spicatoside A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aR,10aR)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1261854.png)

![4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione](/img/structure/B1261867.png)